Welcome to the BenchChem Online Store!
molecular formula C10H14BrFN2O B1474949 3-(5-bromo-6-fluoropyridin-2-yl)oxy-N,N-dimethylpropan-1-amine CAS No. 1821429-78-0

3-(5-bromo-6-fluoropyridin-2-yl)oxy-N,N-dimethylpropan-1-amine

Cat. No. B1474949
M. Wt: 277.13 g/mol
InChI Key: YETQBECFGDMUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09428503B2

Procedure details

(E)-Diisopropyl diazene-1,2-dicarboxylate (15.80 g, 78.13 mmol) was added drop wise to 3-(dimethylamino)propan-1-ol (8.06 g, 78.13 mmol), 5-bromo-6-fluoropyridin-2-ol (10 g, 52.09 mmol) and triphenylphosphine (20.49 g, 78.13 mmol) in DCM (150 mL) cooled to 0-5° C. under an inert atmosphere. The resulting solution was stirred at ambient temperature for 16 h then the solvent, removed under reduced pressure. The residue was diluted with EtOAc (50 mL) and the solid removed by filtration and discarded. The filtrate was acidified with hydrogen chloride in dioxane. The solid was collected by filtration then dissolved in a sat. aqueous solution of Na2CO3 (200 mL) and extracted with EtOAc (3×100 mL). The combined organic layers were washed with water, brine, dried over Na2SO4 and concentrated in vacuo to afford the desired material (9.00 g, 62.3%). NMR Spectrum: 1H NMR (300 MHz, CDCl3) δ 1.89-1.98 (2H, m), 2.26 (6H, s), 2.34 (2H, t), 4.30 (2H, t), 6.53 (1H, d), 7.74 (1H, t). Mass Spectrum: m/z (ES+)[M+H]+=277.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.49 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
62.3%

Identifiers

REACTION_CXSMILES
N(/C(OC(C)C)=O)=N\C(OC(C)C)=O.[CH3:15][N:16]([CH3:21])[CH2:17][CH2:18][CH2:19][OH:20].[Br:22][C:23]1[CH:24]=[CH:25][C:26](O)=[N:27][C:28]=1[F:29].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[Br:22][C:23]1[CH:24]=[CH:25][C:26]([O:20][CH2:19][CH2:18][CH2:17][N:16]([CH3:21])[CH3:15])=[N:27][C:28]=1[F:29]

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
N(=N\C(=O)OC(C)C)/C(=O)OC(C)C
Name
Quantity
8.06 g
Type
reactant
Smiles
CN(CCCO)C
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=CC(=NC1F)O
Name
Quantity
20.49 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at ambient temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent, removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc (50 mL)
CUSTOM
Type
CUSTOM
Details
the solid removed by filtration
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved in a sat. aqueous solution of Na2CO3 (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1F)OCCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 62.3%
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.